1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol
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Overview
Description
1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a cyclopentanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 3-methoxyphenylpiperidine with cyclopentanone under basic conditions, followed by reduction to yield the desired product. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentane derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in acetone or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in THF or DMF.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclopentane derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-methylpiperazine hydrochloride
- 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide
- 3-Methyl-1-phenylpiperazine hydrochloride
Uniqueness
1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a piperidine ring and a cyclopentanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89090-38-0 |
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Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-[4-(3-methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C18H27NO2/c1-19-12-10-17(11-13-19,18(20)8-3-4-9-18)15-6-5-7-16(14-15)21-2/h5-7,14,20H,3-4,8-13H2,1-2H3 |
InChI Key |
QRPDACVSARHNIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=CC=C2)OC)C3(CCCC3)O |
Origin of Product |
United States |
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